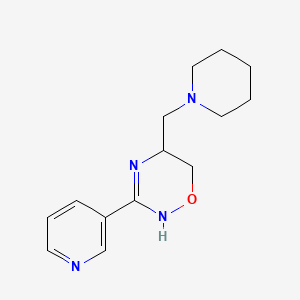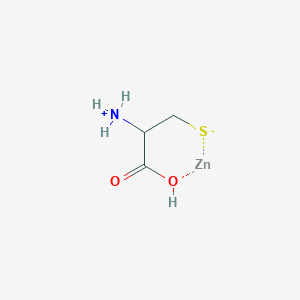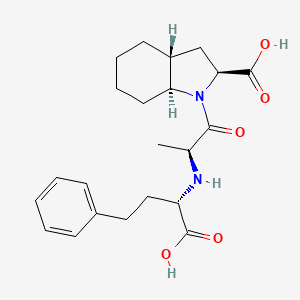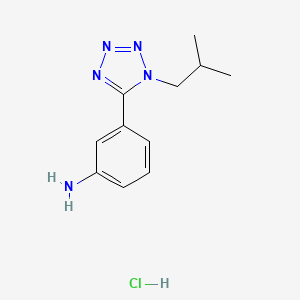![molecular formula C19H27FN6O6 B10826240 [(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)
[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of lagociclovir valactate involves a five-step process starting from 2-amino-6-chloropurine . The key steps include:
N-glycosylation: of a 2-deoxyfluorosugar, which requires separation of α- and β-anomers.
Deprotection: of the penultimate intermediate by hydrogenation.
The synthesis is performed at a kilogram scale, and the target nucleoside prodrug is isolated as the hemisulphate salt with an overall yield of 23% .
Chemical Reactions Analysis
Lagociclovir valactate undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups .
Scientific Research Applications
Lagociclovir valactate has several scientific research applications:
Mechanism of Action
Lagociclovir valactate exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus . This inhibition prevents the replication of the viral DNA, thereby reducing the viral load in infected individuals . The molecular targets involved include the viral reverse transcriptase enzyme and the viral DNA polymerase .
Comparison with Similar Compounds
Lagociclovir valactate is unique compared to other similar compounds due to its high oral bioavailability and potent antiviral activity . Similar compounds include:
Entecavir: Another nucleoside analogue used in the treatment of hepatitis B virus infections.
Tenofovir: A nucleotide analogue with antiviral properties against hepatitis B virus and human immunodeficiency virus.
Lamivudine: A nucleoside analogue used in the treatment of hepatitis B virus and human immunodeficiency virus.
Lagociclovir valactate stands out due to its specific chemical structure, which allows for efficient oral administration and potent antiviral activity .
Properties
Molecular Formula |
C19H27FN6O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C19H27FN6O6/c1-8(2)12(21)17(29)31-9(3)16(28)30-6-11-10(20)5-19(4,32-11)26-7-23-13-14(26)24-18(22)25-15(13)27/h7-12H,5-6,21H2,1-4H3,(H3,22,24,25,27)/t9-,10?,11+,12-,19-/m0/s1 |
InChI Key |
XUTNISDSBRAGBF-AVJOYXMOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC[C@@H]1C(C[C@@](O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)OC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C(=O)OCC1C(CC(O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


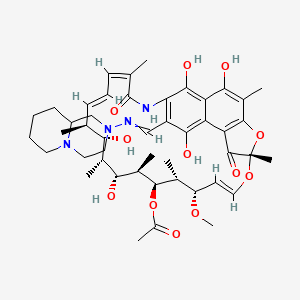
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)
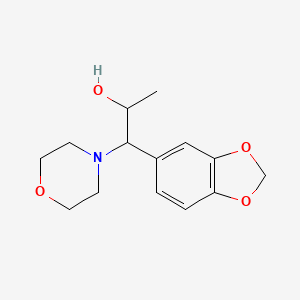
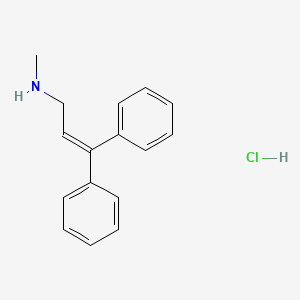
![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)
![(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide](/img/structure/B10826198.png)

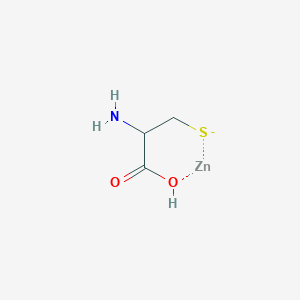
![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)
